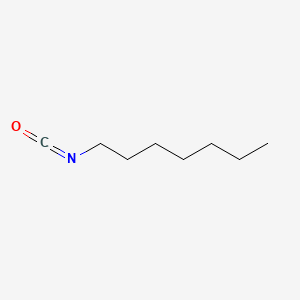

n-Heptyl isocyanate

Beschreibung

The exact mass of the compound n-Heptyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-Heptyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Heptyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-isocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXBSYPBSRSQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197152 | |

| Record name | n-Heptyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-81-3 | |

| Record name | n-Heptyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Heptyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to n-Heptyl Isocyanate: Properties, Reactivity, and Applications

Introduction

n-Heptyl isocyanate (CAS No: 4747-81-3) is a linear aliphatic isocyanate that serves as a highly valuable and versatile intermediate in modern organic synthesis.[1] Characterized by a seven-carbon alkyl chain attached to the reactive isocyanate functional group (-N=C=O), this compound combines the nucleophilic reactivity of the isocyanate with the lipophilic nature of the heptyl group. This unique combination makes it an essential building block in the synthesis of a wide array of molecular structures, from specialized polymers to biologically active compounds.[2] For researchers and professionals in drug development, fine chemicals, and materials science, a thorough understanding of its properties and reactivity is paramount for leveraging its full synthetic potential. This guide provides a comprehensive overview of n-heptyl isocyanate, focusing on its physicochemical properties, spectroscopic signature, core reactivity, and practical applications, including detailed experimental protocols.

Chemical and Physical Properties

The physical properties of n-heptyl isocyanate are dictated by its C8 molecular structure, which includes the polar isocyanate head and the nonpolar heptyl tail. These properties are crucial for determining appropriate reaction solvents, purification methods, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 4747-81-3 | [1] |

| Molecular Formula | C₈H₁₅NO | [3] |

| Molecular Weight | 141.21 g/mol | [3] |

| Appearance | Colorless to Yellow Liquid | [4] |

| Boiling Point | 75 °C at 15 mmHg (20 hPa) | [5] |

| Density | 0.876 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.426 | [5] |

| Flash Point | 62 °C (143.6 °F) | [4] |

| logP (Octanol/Water) | 2.293 (Calculated) | [6] |

Spectroscopic Profile

Definitive characterization of n-heptyl isocyanate and its reaction products relies on standard spectroscopic techniques. Each method provides a unique signature for the key functional groups within the molecule.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of n-heptyl isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[7] This peak is typically observed between 2250 and 2285 cm⁻¹ .[7] Its presence is a definitive indicator of the unreacted isocyanate, and its disappearance is the primary method for monitoring reaction completion when it is consumed. Other notable peaks include the C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear map of the heptyl chain. The chemical shifts in CDCl₃ are characteristic: the methylene group adjacent to the isocyanate (α-CH₂) appears as a triplet at approximately δ 3.28 ppm .[6] The other methylene groups of the chain appear as multiplets between δ 1.30 and 1.61 ppm , while the terminal methyl group (CH₃) presents as a triplet around δ 0.89 ppm .[6][8]

-

¹³C NMR: In the carbon spectrum, the isocyanate carbon (-N=C =O) is highly deshielded and typically appears around δ 120-125 ppm . The carbons of the alkyl chain resonate in the upfield region (δ 14-44 ppm), with the α-carbon appearing around 43 ppm.[9][10]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak [M]⁺ is observed at m/z 141 .[1] The fragmentation pattern is characteristic of a long-chain alkane, showing successive losses of alkyl fragments.[11] Key fragment ions for n-heptyl isocyanate include signals at m/z 99 (loss of C₃H₆) and m/z 56 (C₄H₈⁺), with other significant peaks at m/z 41 and 85.[6]

Reactivity and Mechanistic Insights

The synthetic utility of n-heptyl isocyanate is derived from the high electrophilicity of the central carbon atom in the -N=C=O group. This carbon is highly susceptible to attack by a wide range of nucleophiles, making it a powerful tool for forming stable covalent linkages.

The general reaction mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen atom. This process is typically rapid and often exothermic.

Sources

- 1. n-Heptyl isocyanate | C8H15NO | CID 138341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. n-Heptyl isocyanate [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-HEPTYL ISOCYANATE | 4747-81-3 [chemicalbook.com]

- 6. N-HEPTYL ISOCYANATE(4747-81-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. compoundchem.com [compoundchem.com]

- 9. N-HEPTYL ISOCYANATE(4747-81-3) 13C NMR [m.chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to n-Heptyl Isocyanate: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently observed the pivotal role of versatile chemical intermediates in the landscape of modern drug discovery and development. Among these, isocyanates stand out for their unique reactivity, enabling the construction of a diverse array of molecular architectures. This guide focuses on a specific yet highly relevant member of this class: n-heptyl isocyanate. While seemingly a simple aliphatic isocyanate, its distinct lipophilicity and reactivity profile make it a valuable tool in the synthesis of novel therapeutic agents and chemical probes. This document is designed to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to equip researchers with the practical knowledge needed to effectively utilize this reagent in their work.

Core Molecular Attributes of n-Heptyl Isocyanate

n-Heptyl isocyanate is an organic compound characterized by a seven-carbon alkyl chain attached to a highly reactive isocyanate functional group (-N=C=O). This structure imparts a balance of lipophilicity from the heptyl chain and electrophilicity at the carbonyl carbon of the isocyanate group.

| Property | Value | Source(s) |

| CAS Number | 4747-81-3 | [1][2] |

| Molecular Formula | C₈H₁₅NO | [1][2] |

| Molecular Weight | 141.21 g/mol | [1] |

| IUPAC Name | 1-isocyanatoheptane | [1] |

| Boiling Point | 75 °C at 15 mmHg | [3] |

| Density | 0.876 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.426 | [3] |

Synthesis of n-Heptyl Isocyanate: Key Methodologies

The synthesis of n-heptyl isocyanate can be approached through several well-established methods for isocyanate formation. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.

Curtius Rearrangement from Octanoyl Azide

The Curtius rearrangement is a classic and reliable method for the synthesis of isocyanates from carboxylic acids. It proceeds through an acyl azide intermediate, which upon thermal or photochemical rearrangement, eliminates nitrogen gas to form the isocyanate. This method is particularly advantageous as it avoids the use of highly toxic phosgene.

Reaction Scheme:

Caption: Curtius rearrangement for n-heptyl isocyanate synthesis.

Experimental Protocol:

-

Acyl Azide Formation: To a solution of octanoyl chloride in an inert solvent such as toluene, add a stoichiometric amount of sodium azide. The reaction is typically stirred at room temperature until the conversion to octanoyl azide is complete, which can be monitored by IR spectroscopy (disappearance of the acyl chloride carbonyl stretch and appearance of the acyl azide stretch).

-

Rearrangement: The solution containing the octanoyl azide is then carefully heated to reflux. The rearrangement is accompanied by the evolution of nitrogen gas. The reaction progress can be monitored by the disappearance of the acyl azide peak and the appearance of the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude n-heptyl isocyanate can be purified by vacuum distillation.

Phosgenation of Heptylamine

The reaction of a primary amine with phosgene or a phosgene equivalent (e.g., triphosgene) is a common industrial method for isocyanate synthesis. This method is highly efficient but requires stringent safety precautions due to the extreme toxicity of phosgene.

Reaction Scheme:

Caption: Phosgenation of heptylamine to yield n-heptyl isocyanate.

Experimental Protocol:

-

Reaction Setup: A solution of heptylamine in an inert, high-boiling solvent (e.g., o-dichlorobenzene) is prepared in a reaction vessel equipped with a gas inlet, a condenser, and a scrubber for excess phosgene.

-

Phosgenation: Phosgene gas is bubbled through the solution, or a solution of triphosgene is added. The reaction is typically carried out at elevated temperatures. The reaction proceeds through a carbamoyl chloride intermediate, which then eliminates HCl to form the isocyanate.

-

Work-up and Purification: After the reaction is complete, the excess phosgene and HCl are removed by purging with an inert gas. The solvent is then removed under reduced pressure, and the n-heptyl isocyanate is purified by vacuum distillation.

Spectroscopic Characterization

Thorough characterization of n-heptyl isocyanate is crucial to ensure its purity and to confirm its identity.

Infrared (IR) Spectroscopy

The IR spectrum of n-heptyl isocyanate is dominated by the strong, sharp absorption band of the isocyanate group.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2925-2855 | C-H stretching (alkyl) | Strong |

| ~2270 | -N=C=O stretching | Very Strong, Sharp |

| ~1465 | C-H bending (alkyl) | Medium |

The most characteristic peak is the asymmetric stretching of the -N=C=O group, which appears around 2270 cm⁻¹.[2] Its high intensity and distinct position in a relatively uncongested region of the spectrum make it an excellent diagnostic tool for monitoring reactions involving isocyanates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is consistent with the n-heptyl chain. The chemical shifts are approximately:

-

~3.3 ppm (triplet): The two protons on the carbon adjacent to the isocyanate group (-CH₂-NCO).

-

~1.6 ppm (multiplet): The two protons on the second carbon from the isocyanate group (-CH₂-CH₂-NCO).

-

~1.3 ppm (multiplet): The bulk of the methylene protons in the alkyl chain.

-

~0.9 ppm (triplet): The terminal methyl group (-CH₃).

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure:

-

~121 ppm: The carbonyl carbon of the isocyanate group (-N=C=O).

-

~43 ppm: The carbon adjacent to the isocyanate group (-CH₂-NCO).

-

~32-22 ppm: The remaining methylene carbons of the heptyl chain.

-

~14 ppm: The terminal methyl carbon (-CH₃).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of n-heptyl isocyanate will show a molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern will be characteristic of an aliphatic chain, with losses of alkyl fragments.

Reactivity and Applications in Drug Development

The high electrophilicity of the isocyanate carbon makes n-heptyl isocyanate a versatile reagent for introducing a lipophilic heptyl group and a urea or carbamate linkage into a molecule. This is particularly useful in drug development for modifying the pharmacokinetic properties of a lead compound, such as its solubility, membrane permeability, and metabolic stability.

Formation of Urea Derivatives

n-Heptyl isocyanate readily reacts with primary and secondary amines to form N,N'-disubstituted ureas. This reaction is often rapid and proceeds with high yield at room temperature.[4]

Reaction Scheme:

Caption: Reaction of n-heptyl isocyanate with an amine to form a urea derivative.

Application Insight: The urea linkage is a common pharmacophore in many approved drugs due to its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The heptyl group can be used to probe hydrophobic pockets in enzymes or receptors. For example, in the design of enzyme inhibitors, the heptyl chain can occupy a hydrophobic channel, leading to increased potency and selectivity.

Experimental Protocol for the Synthesis of 1-Heptyl-3-phenylurea:

-

To a solution of aniline (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane) at room temperature, add n-heptyl isocyanate (1.05 eq) dropwise.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or LC-MS.

-

The product often precipitates from the reaction mixture upon completion. The solid can be collected by filtration and washed with a cold solvent. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Formation of Carbamate Derivatives

The reaction of n-heptyl isocyanate with alcohols or phenols yields carbamate (urethane) derivatives. This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound (e.g., dibutyltin dilaurate).

Reaction Scheme:

Caption: Catalytic formation of a carbamate from n-heptyl isocyanate and an alcohol.

Application Insight: Carbamates are also prevalent in medicinal chemistry and can serve as prodrugs or as metabolically stable mimics of esters or amides. The introduction of an N-heptyl carbamate can significantly alter the lipophilicity and, consequently, the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

n-Heptyl Isocyanate as a Covalent Probe

The reactivity of isocyanates with nucleophilic amino acid residues (e.g., lysine, serine, cysteine) can be exploited to develop covalent inhibitors or chemical probes for target identification and validation. n-Heptyl isocyanate can be used to covalently modify proteins, and the heptyl chain can serve as a handle for subsequent analysis or as a lipophilic anchor.

Safety and Handling

n-Heptyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Irritation: It causes skin irritation and can cause serious eye damage.[1]

-

Sensitization: It may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

-

Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide. This can lead to a pressure buildup in sealed containers. Therefore, n-heptyl isocyanate should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

n-Heptyl isocyanate is a valuable and versatile building block for researchers in the field of drug discovery and development. Its well-defined reactivity, coupled with the lipophilic nature of the heptyl chain, provides a powerful tool for the synthesis of novel ureas, carbamates, and other derivatives with tunable physicochemical and pharmacological properties. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

-

Cheméo. (n.d.). Chemical Properties of n-Heptyl isocyanate (CAS 4747-81-3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138341, n-Heptyl isocyanate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). n-Heptyl isocyanate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). N-heptyl isocyanate (C8H15NO). Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Retrieved from [Link]

-

Indo Global Journal of Pharmaceutical Sciences. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-cyano-3-phenylurea. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions carried out between the isocyanate groups with (A) amino.... Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). Heptyl isocyanate - CAS:4747-81-3. Retrieved from [Link]

-

PubMed. (2023). Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of N‐Aryl‐N'‐Heteroaryl‐Substituted Urea Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. Retrieved from [Link]

-

PubMed. (n.d.). p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma. Retrieved from [Link]

-

PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-Isocyanatoheptane

Abstract

This technical guide provides an in-depth analysis of 1-isocyanatoheptane, commonly known as n-heptyl isocyanate. It serves as a critical resource for researchers, chemists, and drug development professionals by detailing its chemical identity, physicochemical properties, synthesis methodologies, and core reactivity. The document emphasizes the compound's utility as a versatile building block in organic synthesis, particularly in the formation of ureas and carbamates, which are pivotal moieties in pharmaceuticals and materials science. Furthermore, this guide outlines comprehensive safety protocols, experimental procedures, and spectroscopic data to ensure safe handling and effective application in a laboratory setting.

Nomenclature and Chemical Identity

1-isocyanatoheptane is an organic compound featuring a seven-carbon alkyl chain (heptyl group) attached to an isocyanate functional group (-N=C=O). The linear arrangement of the alkyl group is denoted by the "n-" prefix in its common name, n-heptyl isocyanate. Its systematic IUPAC name is 1-isocyanatoheptane.[1][2] This compound is a key intermediate in various chemical syntheses due to the high electrophilicity of the isocyanate carbon.

| Identifier | Value | Source |

| IUPAC Name | 1-isocyanatoheptane | PubChem[1] |

| Common Name | n-Heptyl isocyanate | NIST[2] |

| CAS Number | 4747-81-3 | PubChem[1] |

| Molecular Formula | C₈H₁₅NO | PubChem[1] |

| Canonical SMILES | CCCCCCCN=C=O | Cheméo[3] |

| InChI Key | RFXBSYPBSRSQDU-UHFFFAOYSA-N | NIST[2] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of 1-isocyanatoheptane is fundamental for its application in experimental design, purification, and characterization.

Physicochemical Data

| Property | Value | Unit | Source |

| Molecular Weight | 141.21 | g/mol | PubChem[1] |

| Appearance | Yellow Liquid | - | Thermo Fisher Scientific[4] |

| Boiling Point (Normal) | 449.11 (Calculated) | K | Cheméo[3] |

| Density | 0.86 (Predicted) | g/cm³ | - |

| XlogP | 3.9 (Predicted) | - | PubChemLite[5] |

| Flash Point | 67 | °C | - |

| Moisture Sensitivity | Yes | - | Thermo Fisher Scientific[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for verifying the identity and purity of 1-isocyanatoheptane. The isocyanate group provides a distinct and strong signal in infrared spectroscopy.

| Spectroscopy | Feature | Characteristic Signal |

| Infrared (IR) | -N=C=O stretch | Strong, sharp absorption band at ~2250-2280 cm⁻¹ |

| ¹H NMR (CDCl₃) | -CH₂-NCO | Triplet, ~3.3 ppm |

| ¹³C NMR (CDCl₃) | -N=C=O | ~121-125 ppm |

Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and concentration.

Synthesis and Manufacturing

The primary industrial method for producing isocyanates is through the reaction of a primary amine with phosgene (phosgenation).[6] This process, while efficient, involves the highly toxic phosgene gas, necessitating stringent safety measures.[6]

Reaction: R-NH₂ + COCl₂ → R-N=C=O + 2 HCl[6]

For laboratory-scale synthesis, several non-phosgene routes are preferred to enhance safety. These methods often involve rearrangement reactions:[6][7]

-

Curtius Rearrangement: The thermal or photochemical decomposition of an acyl azide (derived from a carboxylic acid) yields an isocyanate and nitrogen gas.[6]

-

Lossen Rearrangement: This reaction converts a hydroxamic acid derivative into an isocyanate.[6]

-

Staudinger-Aza-Wittig Reaction: The reaction of an azide with a phosphine (like triphenylphosphine) forms an iminophosphorane intermediate, which can then react with carbon dioxide to produce the isocyanate.[7]

Alternative methods also include the treatment of primary alcohols with specific reagents or the oxidation of isonitriles.[8]

Chemical Reactivity and Mechanisms

The synthetic utility of 1-isocyanatoheptane stems from the electrophilic nature of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to attack by a wide range of nucleophiles.[6][9]

Core Reactivity with Nucleophiles

The general mechanism involves the addition of a nucleophile containing an active hydrogen (e.g., alcohols, amines, water) across the C=N bond of the isocyanate.

Caption: General reaction pathway of an isocyanate with a nucleophile.

Key Reactions:

-

With Alcohols (to form Carbamates/Urethanes): Isocyanates react readily with primary and secondary alcohols to form stable carbamate (urethane) linkages.[6][10] This reaction is the foundation of polyurethane chemistry. R-NCO + R'-OH → R-NH-C(=O)-O-R'

-

With Amines (to form Ureas): The reaction with primary or secondary amines is typically very rapid and yields substituted ureas.[6] R-NCO + R'₂NH → R-NH-C(=O)-NR'₂

-

With Water (to form Amines): 1-isocyanatoheptane is moisture-sensitive. It reacts with water to form an unstable carbamic acid, which quickly decarboxylates to yield the corresponding primary amine (heptylamine) and carbon dioxide gas.[6][11] This reactivity is why the compound must be handled under anhydrous conditions. R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂

The reactivity is influenced by the substituent on the isocyanate; electron-donating groups like the heptyl chain slightly reduce the electrophilicity compared to aryl isocyanates.[9]

Applications in Research and Drug Development

1-isocyanatoheptane is a valuable reagent for introducing a lipophilic heptyl group onto a molecule while simultaneously forming a stable urea or carbamate linker.

-

Pharmaceutical Synthesis: Urea and carbamate moieties are common in drug molecules due to their ability to act as hydrogen bond donors and acceptors, improving target binding and pharmacokinetic properties. Heptyl isocyanate can be used to synthesize derivatives of active pharmaceutical ingredients (APIs) to modulate their solubility, lipophilicity, and cell permeability.

-

Agrochemicals: It is used in the synthesis of herbicides and pesticides where the N-heptyl urea or carbamate structure contributes to the molecule's biological activity.

-

Polymer and Materials Science: While diisocyanates are more common for polymerization, monofunctional isocyanates like 1-isocyanatoheptane are used as chain terminators or for grafting side chains onto polymer backbones to control properties like hydrophobicity and solubility.

-

Derivatizing Agent: In analytical chemistry, it can be used to derivatize compounds containing hydroxyl or amino groups to make them more volatile or detectable for techniques like gas chromatography-mass spectrometry (GC-MS).

Safety, Handling, and Disposal

Isocyanates as a class are hazardous compounds requiring strict safety protocols. 1-isocyanatoheptane is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye damage.[1][4][12] It is also a potential respiratory sensitizer.[4][12]

GHS Hazard Information

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][13]

-

Sensitization: May cause allergy or asthma symptoms if inhaled.[1][12]

Handling and Personal Protective Equipment (PPE)

All work with 1-isocyanatoheptane must be conducted in a certified chemical fume hood.[12]

Caption: Decision workflow for safely handling 1-isocyanatoheptane.

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[12] Eyewash stations and safety showers must be readily accessible.[12]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

-

Skin Protection: Wear impervious gloves (e.g., butyl rubber) and a lab coat.[12] Avoid all skin contact.[4]

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from moisture, acids, bases, alcohols, and amines.[12]

Disposal

Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain. Small spills can be neutralized with a decontaminating solution (e.g., water with a small amount of ammonia and detergent).

Experimental Protocol: Synthesis of N-Heptyl-N'-phenylurea

This protocol details a representative reaction of 1-isocyanatoheptane with a primary amine to form a substituted urea.

Objective: To synthesize N-heptyl-N'-phenylurea from 1-isocyanatoheptane and aniline.

Materials:

-

1-Isocyanatoheptane (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Nitrogen or Argon gas supply

-

Syringes

Caption: Step-by-step workflow for the synthesis of a substituted urea.

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add aniline (1.0 eq) dissolved in anhydrous DCM. Cool the solution to 0°C using an ice-water bath.

-

Addition: Slowly add 1-isocyanatoheptane (1.0 eq) to the stirred solution via syringe over 5 minutes.

-

Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction between the isocyanate and the amine.[11]

-

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to yield pure N-heptyl-N'-phenylurea.

-

Validation: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The strong isocyanate peak (~2270 cm⁻¹) should be absent in the product's IR spectrum, replaced by a strong carbonyl (C=O) stretch for the urea (~1640 cm⁻¹).

References

-

PubChem. (n.d.). n-Heptyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link][1]

-

National Institute of Standards and Technology (NIST). (n.d.). n-Heptyl isocyanate. NIST Chemistry WebBook. Retrieved from [Link][2]

-

Cheméo. (n.d.). Chemical Properties of n-Heptyl isocyanate (CAS 4747-81-3). Retrieved from [Link][3]

-

Szycher, M. (2012). Reactions of isocyanates with active hydrogen compounds. In Szycher's Handbook of Polyurethanes, Second Edition. CRC Press. Retrieved from [Link][10]

-

PubChemLite. (n.d.). N-heptyl isocyanate (C8H15NO). Retrieved from [Link][5]

-

Zavarise, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F. Retrieved from [Link][9]

-

California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. Retrieved from [Link][8]

-

Ciappa, A., et al. (2018). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link][7]

Sources

- 1. n-Heptyl isocyanate | C8H15NO | CID 138341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Heptyl isocyanate [webbook.nist.gov]

- 3. n-Heptyl isocyanate (CAS 4747-81-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. PubChemLite - N-heptyl isocyanate (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 8. Isocyanate synthesis by substitution [organic-chemistry.org]

- 9. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 10. Reactions of isocyanates with active hydrogen compounds [ebrary.net]

- 11. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. Heptyl Isocyanate | 4747-81-3 | TCI Deutschland GmbH [tcichemicals.com]

n-Heptyl Isocyanate: A Comprehensive Technical Guide for Advanced Chemical Synthesis

n-Heptyl isocyanate, a linear aliphatic isocyanate, serves as a valuable building block in the synthesis of a diverse range of organic molecules. Its highly electrophilic isocyanate functional group readily reacts with nucleophiles, making it a key component in the formation of ureas, carbamates, and other important chemical entities. This guide elucidates the fundamental properties, synthesis, and reactivity of n-heptyl isocyanate, providing practical insights for its application in research and development.

Core Structural and Physicochemical Properties

n-Heptyl isocyanate is a colorless to light yellow liquid characterized by a seven-carbon alkyl chain attached to an isocyanate group.[1][2] This structure imparts a significant lipophilic character to the molecule, influencing its solubility and reactivity in various solvent systems.

Table 1: Key Identifiers and Properties of n-Heptyl Isocyanate

| Property | Value | Source(s) |

| IUPAC Name | 1-isocyanatoheptane | [3] |

| SMILES Notation | CCCCCCCN=C=O | [3][4][5] |

| CAS Number | 4747-81-3 | [3][6] |

| Molecular Formula | C8H15NO | [3][4][6] |

| Molecular Weight | 141.21 g/mol | [3][6] |

| Boiling Point | 75 °C at 15 mmHg | [1] |

| Density | 0.876 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.426 | [1] |

Synthesis of n-Heptyl Isocyanate

A robust and widely applicable method for the synthesis of n-heptyl isocyanate is the Curtius rearrangement of octanoyl azide.[7][8] This reaction proceeds through a thermally induced decomposition of the acyl azide, yielding the isocyanate and nitrogen gas.[7] The precursor, octanoyl azide, can be readily prepared from the corresponding acyl chloride (octanoyl chloride) and sodium azide.[9]

Caption: Synthesis of n-Heptyl Isocyanate via Curtius Rearrangement.

Experimental Protocol: Synthesis of n-Heptyl Isocyanate via Curtius Rearrangement (Representative Procedure)

This protocol is a general representation of the Curtius rearrangement and should be adapted and optimized for the specific synthesis of n-heptyl isocyanate from octanoyl azide.

Step 1: Formation of Octanoyl Azide

-

To a solution of octanoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or dichloromethane) at 0 °C, add a solution of sodium azide (1.1 eq) in water dropwise with vigorous stirring.

-

Maintain the temperature at 0-5 °C throughout the addition.

-

After the addition is complete, continue stirring for 1-2 hours at the same temperature.

-

Extract the organic layer and wash it with brine. Dry the organic phase over anhydrous sodium sulfate and use the resulting solution of octanoyl azide directly in the next step. Caution: Acyl azides are potentially explosive and should be handled with extreme care. Do not isolate the acyl azide unless necessary, and avoid heating it.

Step 2: Curtius Rearrangement to n-Heptyl Isocyanate

-

In a flask equipped with a reflux condenser and a nitrogen inlet, place a solution of the octanoyl azide from the previous step in an inert, high-boiling solvent such as toluene or benzene.

-

Heat the solution gently to initiate the rearrangement, which is typically accompanied by the evolution of nitrogen gas. A temperature range of 60-80 °C is often sufficient.[9]

-

Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (around 2140 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹).

-

Once the reaction is complete (typically 1-3 hours), the resulting solution of n-heptyl isocyanate can be used directly or purified by vacuum distillation.

Reactivity and Applications in Drug Development

The electrophilic carbon atom of the isocyanate group in n-heptyl isocyanate is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis, particularly in the construction of molecules with biological relevance.[10] Isocyanates are key precursors for the synthesis of ureas and carbamates, moieties frequently found in pharmacologically active compounds.[11]

Caption: Key Reactions of n-Heptyl Isocyanate.

Synthesis of N,N'-Disubstituted Ureas

The reaction of n-heptyl isocyanate with primary or secondary amines provides a straightforward route to N-heptyl-substituted ureas. These compounds are of interest in drug discovery as they can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets.

-

In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

To this solution, add n-heptyl isocyanate (1.0 eq) dropwise at room temperature with stirring. The reaction is often exothermic.

-

Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the urea product may precipitate from the reaction mixture. If so, it can be isolated by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Synthesis of Carbamates (Urethanes)

The reaction of n-heptyl isocyanate with alcohols yields carbamates, also known as urethanes. The carbamate functional group is a common feature in many pharmaceutical agents and is also utilized as a protecting group for amines in multi-step syntheses.

-

Dissolve the alcohol (1.0 eq) in an anhydrous, inert solvent such as toluene or tetrahydrofuran in a flask under a nitrogen atmosphere.

-

Add n-heptyl isocyanate (1.0 eq) to the solution.

-

The uncatalyzed reaction can be slow; therefore, a catalyst such as a tertiary amine (e.g., triethylamine) or a tin compound (e.g., dibutyltin dilaurate) can be added in a catalytic amount.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

-

Purify the resulting carbamate by column chromatography or distillation.

Safety and Handling

n-Heptyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.[2][12] It is harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin and eye irritation.[3] Isocyanates are also known respiratory sensitizers.[13][14]

-

Engineering Controls: Always work with n-heptyl isocyanate in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a higher risk of inhalation, a respirator with an appropriate cartridge should be used.

-

Handling: Avoid contact with moisture, as it will react with the isocyanate to form an insoluble urea and release carbon dioxide, which can cause pressure buildup in closed containers.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, alcohols, and amines.

Conclusion

n-Heptyl isocyanate is a valuable and versatile reagent in organic synthesis with significant potential in the field of drug discovery and development. Its straightforward synthesis and predictable reactivity with a wide range of nucleophiles make it an attractive building block for the creation of diverse molecular scaffolds. A thorough understanding of its properties, combined with stringent adherence to safety protocols, will enable researchers to effectively harness the synthetic utility of this important chemical intermediate.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138341, n-Heptyl isocyanate. [Link]

-

PubChemLite. N-heptyl isocyanate (C8H15NO). [Link]

-

NIST. n-Heptyl isocyanate Phase change data. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138341, n-Heptyl isocyanate. [Link]

-

NIST. n-Heptyl isocyanate Mass spectrum (electron ionization). In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Cheméo. Chemical Properties of n-Heptyl isocyanate (CAS 4747-81-3). [Link]

-

PubChem. n-Heptyl isocyanate. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

Organic Chemistry Portal. Curtius Rearrangement. [Link]

-

Chemistry Steps. The Curtius Rearrangement. [Link]

-

Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

-

Reddit. Safety measures for working with isocyanate : r/chemistry. [Link]

-

Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

-

Organic Syntheses. UNDECYL ISOCYANATE. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Isocyanates: Physical & Chemical Properties. [Link]

-

Wikipedia. Isocyanate. [Link]

-

National Center for Biotechnology Information. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. [Link]

-

Patsnap. The Role of Isocyanates in Modern Pharmaceuticals. [Link]

- Google Patents.

-

ResearchGate. Synthesis of new triisocyanate curatives 2,2-bis(isocyanatomethyl)propyl isocyanate and 4-(isocyanatomethyl)-1,7-heptyl diisocyanate. [Link]

-

ResearchGate. Did you convert the acylazide to its isocyanate through Curtius rearrangement? [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8110, Butyl isocyanate. [Link]

-

Organic Chemistry Portal. Isocyanate synthesis by substitution. [Link]

-

MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]

Sources

- 1. N-HEPTYL ISOCYANATE | 4747-81-3 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. n-Heptyl isocyanate | C8H15NO | CID 138341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - N-heptyl isocyanate (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 5. n-Heptyl isocyanate (CAS 4747-81-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. n-Heptyl isocyanate [webbook.nist.gov]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 11. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. reddit.com [reddit.com]

- 14. lakeland.com [lakeland.com]

- 15. Isocyanate - Wikipedia [en.wikipedia.org]

Commercial suppliers and availability of n-Heptyl isocyanate

An In-Depth Technical Guide to n-Heptyl Isocyanate for Researchers and Drug Development Professionals

Introduction to n-Heptyl Isocyanate

n-Heptyl isocyanate (CAS No. 4747-81-3) is an organic compound characterized by a seven-carbon alkyl chain attached to a highly reactive isocyanate functional group (-N=C=O).[1] This functional group makes it a valuable electrophile in organic synthesis, readily participating in addition reactions with a wide range of nucleophiles.[1][2] Its molecular formula is C8H15NO, and it has a molecular weight of approximately 141.21 g/mol .[3][4][5] The unique reactivity of the isocyanate group is central to its utility, allowing for the formation of stable covalent bonds to create ureas, carbamates, and thiocarbamates.[2] This versatility makes n-Heptyl isocyanate an important building block in the synthesis of more complex molecules, including polymers, specialized coatings, and, critically for this audience, pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][6][7]

The lipophilic heptyl chain combined with the reactive isocyanate headgroup provides a unique molecular scaffold for introducing specific physicochemical properties into a target molecule, such as modulating solubility or interacting with biological membranes.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective use in research. The key physicochemical data for n-Heptyl isocyanate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4747-81-3 | [3][4][5] |

| Molecular Formula | C8H15NO | [3][4][5] |

| Molecular Weight | 141.21 g/mol | [4] |

| IUPAC Name | 1-isocyanatoheptane | [3] |

| Appearance | Colorless to light yellow liquid | [8][9] |

| Boiling Point | 75 °C at 15 mmHg (20 hPa) | [8][10] |

| Density | 0.876 g/mL at 25 °C | [10] |

| Refractive Index (n20/D) | 1.426 | [10] |

| Flash Point | 62 - 63 °C (143.6 - 145.4 °F) | [8] |

| Solubility | Reacts with water | [8][11] |

Spectroscopic data is crucial for reaction monitoring and quality control. The National Institute of Standards and Technology (NIST) provides reference spectra for n-Heptyl isocyanate, including its characteristic infrared (IR) spectrum.[5] Additionally, 1H NMR and 13C NMR spectra are available from suppliers like Sigma-Aldrich and databases such as ChemicalBook, which are essential for structural confirmation.[3][12]

Commercial Availability and Procurement

n-Heptyl isocyanate is readily available from a variety of commercial suppliers, catering to both small-scale research and development needs and larger, pilot-scale production. When sourcing this reagent, it is critical to consider purity, quantity, and the supplier's ability to provide consistent quality and comprehensive documentation.

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 97% | Grams to Kilograms | A leading supplier for research-grade chemicals with extensive technical data. |

| Thermo Fisher Scientific (Alfa Aesar) | ≤100% | Grams to Kilograms | Offers the compound under its Avocado Research Chemicals brand.[11] |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | Milliliters to larger quantities | Provides detailed specifications and safety information.[9] |

| Oakwood Chemical | Not specified | 1g, 5g, 25g | Lists physical properties and detailed safety classifications.[13] |

| Santa Cruz Biotechnology | Not specified | Not specified | Marketed as a biochemical for proteomics research.[4] |

| ChemicalBook Aggregators | Typically 99%+ | Kilograms | Connects buyers with various, often China-based, manufacturers for bulk quantities.[1][10] |

Procurement Insights:

-

For R&D: Suppliers like Sigma-Aldrich, TCI, and Thermo Fisher are ideal for obtaining small, well-characterized batches suitable for laboratory-scale synthesis and analysis.

-

For Scale-Up: For larger quantities, exploring manufacturers through platforms like ChemicalBook can be cost-effective.[1][6] However, it is imperative to partner with suppliers who prioritize stringent quality control and can provide thorough documentation, such as Certificates of Analysis (CofA).[1]

-

Shipping: n-Heptyl isocyanate is classified as a Dangerous Good for transport (UN2206, Hazard Class 6.1), which may incur additional shipping charges and require special handling procedures.[4][13]

Safety, Handling, and Storage

The high reactivity of isocyanates necessitates strict adherence to safety protocols. n-Heptyl isocyanate is a hazardous substance with multiple routes of toxicity.

GHS Hazard Classification: [3][11]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[3][8][11]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[3][8][11]

-

Eye Damage/Irritation: Causes serious eye damage (Category 1).[3][8][11]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer, Category 1).[8][11] It may also cause an allergic skin reaction.

-

Other Hazards: It is a combustible liquid and a lachrymator (a substance that causes tearing).[8][11]

Handling Protocols:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[8] For situations with inadequate ventilation, a NIOSH/MSHA approved respirator is necessary.[8]

-

Incompatible Materials: Keep away from water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[8] The isocyanate group reacts exothermically with these materials.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11]

-

The recommended storage temperature is often refrigerated (2-8 °C).

-

It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and polymerization.[9][11]

Applications in Synthesis and Drug Development

The utility of n-Heptyl isocyanate stems from the predictable and efficient reactivity of the isocyanate moiety. This group acts as a potent electrophile, readily attacked by nucleophiles like amines, alcohols, and thiols.[2]

Formation of Urea and Carbamate Linkages

The reaction with a primary or secondary amine yields a substituted urea, while reaction with an alcohol yields a carbamate. These linkages are prevalent in many biologically active molecules and approved drugs.

-

Urea Formation: The urea functional group is a key structural motif in medicinal chemistry, known for its ability to act as a rigid, hydrogen-bond donor-acceptor unit. This makes it ideal for binding to protein targets.

-

Carbamate Formation: Carbamates serve as stable linkers in complex molecules and have been widely used as prodrugs to enhance the pharmacokinetic properties of a parent drug.[2][7]

The workflow below illustrates the general synthesis of a substituted urea using n-Heptyl isocyanate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. n-Heptyl isocyanate | C8H15NO | CID 138341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. n-Heptyl isocyanate [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 8. fishersci.com [fishersci.com]

- 9. Heptyl Isocyanate | 4747-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. N-HEPTYL ISOCYANATE | 4747-81-3 [chemicalbook.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. N-HEPTYL ISOCYANATE(4747-81-3) 1H NMR [m.chemicalbook.com]

- 13. Heptyl isocyanate [oakwoodchemical.com]

Harnessing the Reactivity of n-Heptyl Isocyanate: A Guide to Key Applications in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: n-Heptyl isocyanate is a versatile monofunctional linear aliphatic isocyanate that serves as a crucial building block in modern chemical synthesis and materials science. Its highly electrophilic isocyanate group (–N=C=O) provides a reactive handle for a variety of nucleophilic addition reactions, making it an invaluable tool for researchers. This guide delves into the core applications of n-Heptyl isocyanate, focusing on its utility in the synthesis of bespoke urea and carbamate derivatives, its role in the functionalization of surfaces and polymers, and the analytical methodologies required for the characterization of its reaction products. By explaining the causality behind experimental choices and providing detailed protocols, this document aims to equip researchers with the practical knowledge needed to effectively leverage n-Heptyl isocyanate in their work.

Foundational Concepts: Understanding n-Heptyl Isocyanate

Chemical Profile and Reactivity

n-Heptyl isocyanate (C₈H₁₅NO) is a colorless to light yellow liquid characterized by a seven-carbon alkyl chain attached to the isocyanate functional group.[1][2] The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the –N=C=O group, which is susceptible to attack by a wide range of nucleophiles.[3] The linear heptyl chain imparts significant hydrophobicity, a property that can be strategically employed to modulate the solubility and surface affinity of the resulting molecules.

| Property | Value | Source |

| CAS Number | 4747-81-3 | [4] |

| Molecular Formula | C₈H₁₅NO | [5] |

| Molecular Weight | 141.21 g/mol | [5] |

| Boiling Point | 75 °C / 15 mmHg | [2] |

| Density | 0.876 g/mL at 25 °C | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

The general reactivity stems from the electron density distribution within the isocyanate group, making the carbon atom an ideal target for nucleophiles such as amines, alcohols, and water.[3] This predictable reactivity allows for the controlled formation of stable covalent bonds, underpinning its utility in synthesis and functionalization.

Critical Safety and Handling Protocols

Isocyanates as a class of compounds are potent sensitizers and require strict handling protocols. n-Heptyl isocyanate is harmful if swallowed, inhaled, or in contact with skin, causes skin irritation, and may cause respiratory irritation or allergy/asthma-like symptoms.[4][6] It is also a lachrymator, a substance that causes tearing.[6]

Mandatory Safety Precautions:

-

Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][8]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles. For procedures with a higher risk of aerosolization, a respirator may be necessary.[7]

-

Moisture Sensitivity: Isocyanates react with water, producing an unstable carbamic acid that decomposes to an amine and carbon dioxide gas.[3] This can cause pressure buildup in sealed containers. Therefore, all glassware must be thoroughly dried, and reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

-

Waste Disposal: Isocyanate waste should be quenched carefully with a solution of isopropanol and aqueous ammonia before being disposed of in an approved waste container.[7]

Core Applications in Chemical Synthesis

The primary application of n-Heptyl isocyanate in research is as a reagent for the synthesis of complex organic molecules, particularly urea and carbamate derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

Synthesis of N,N'-Disubstituted Ureas

The reaction between an isocyanate and a primary or secondary amine is a robust and high-yielding method for forming N,N'-disubstituted ureas.[9][10] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate group.

Caption: Reaction of n-Heptyl isocyanate with an amine to form a urea derivative.

Causality in Experimental Design: The choice of solvent is critical; aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to prevent the isocyanate from reacting with the solvent. The reaction is typically exothermic and proceeds readily at room temperature without the need for a catalyst. The resulting ureas are often crystalline solids, simplifying purification by recrystallization.

Experimental Protocol: Synthesis of N-Heptyl-N'-phenylurea

-

Preparation: Under an inert atmosphere (N₂), dissolve aniline (1.0 eq) in anhydrous DCM in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add n-Heptyl isocyanate (1.05 eq) dropwise to the stirred solution at 0 °C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials. The disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum can also be used for monitoring.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-Heptyl-N'-phenylurea as a white solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[11][12]

Synthesis of Carbamates (Urethanes)

The reaction of n-Heptyl isocyanate with an alcohol produces a carbamate, also known as a urethane.[13] This reaction often requires a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound, to proceed at a reasonable rate, especially with secondary or sterically hindered alcohols.[14]

Sources

- 1. Heptyl Isocyanate | 4747-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. N-HEPTYL ISOCYANATE | 4747-81-3 [chemicalbook.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. n-Heptyl isocyanate | C8H15NO | CID 138341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. n-Heptyl isocyanate [webbook.nist.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. reddit.com [reddit.com]

- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 10. US8058469B2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

Introduction: The Role and Reactivity of n-Heptyl Isocyanate

An In-depth Technical Guide to the Synthesis Pathways of n-Heptyl Isocyanate

n-Heptyl isocyanate (C₈H₁₅NO) is a linear aliphatic isocyanate, a class of organic compounds characterized by the functional group –N=C=O.[1][2] This functional group's high reactivity, particularly with nucleophiles such as alcohols, amines, and water, makes n-heptyl isocyanate a valuable intermediate in the synthesis of a diverse range of chemical products. Its primary applications are in the development of pharmaceuticals, agrochemicals, and as a monomer or crosslinking agent in the production of specialized polyurethanes, coatings, and elastomers.[3][4]

The industrial and laboratory-scale synthesis of isocyanates has historically been dominated by methods employing the highly toxic gas phosgene.[5][6] However, significant safety, environmental, and corrosion concerns associated with phosgene and its acidic byproducts have driven extensive research into developing safer, "non-phosgene" routes.[5][7] This guide provides a detailed exploration of both the traditional phosgenation pathway and the more contemporary, phosgene-free alternatives for the synthesis of n-heptyl isocyanate, with a focus on the underlying mechanisms, experimental considerations, and comparative advantages of each approach.

PART 1: The Phosgene-Based Pathway

The reaction of primary amines with phosgene remains a major industrial method for producing isocyanates due to its efficiency and scalability.[4][6] This process is typically conducted in an inert solvent.

Mechanism and Rationale

The synthesis proceeds in two principal stages:

-

Formation of Carbamoyl Chloride: The primary amine, n-heptylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is typically performed at low temperatures to control the exothermic reaction and form an n-heptylcarbamoyl chloride intermediate.

-

Dehydrochlorination (Thermolysis): The intermediate carbamoyl chloride is then heated. This thermal decomposition eliminates a molecule of hydrogen chloride (HCl), resulting in the formation of the n-heptyl isocyanate product.[4] An excess of phosgene is often used to ensure complete conversion and to prevent the formation of undesired urea byproducts from the reaction of the isocyanate product with unreacted starting amine.[8]

Workflow and Considerations

The phosgenation route, while direct, necessitates extensive safety infrastructure to handle highly toxic phosgene gas and corrosive HCl.[4][5]

PART 2: Non-Phosgene Synthesis Pathways

To circumvent the hazards of phosgene, several alternative synthesis routes have been established, primarily relying on rearrangement reactions that generate the isocyanate intermediate.[5][7] These methods are particularly valuable for laboratory-scale synthesis and are gaining traction for industrial applications where safety and environmental impact are paramount.

The Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used phosgene-free method for converting carboxylic acids into isocyanates.[9][10] The reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas.[11][12]

Causality and Mechanism: The key to this pathway is the generation of octanoyl azide, the precursor to n-heptyl isocyanate. This is typically achieved by reacting octanoyl chloride (derived from octanoic acid) with an azide salt like sodium azide.[13][14] Upon heating, the octanoyl azide undergoes a concerted rearrangement. It is believed that the alkyl (heptyl) group migrates from the carbonyl carbon to the adjacent nitrogen simultaneously with the expulsion of dinitrogen (N₂).[11] This concerted mechanism avoids the formation of a high-energy nitrene intermediate and proceeds with full retention of the migrating group's stereochemistry.[11][12]

Experimental Protocol: Synthesis of n-Heptyl Isocyanate via Curtius Rearrangement

-

Step 1: Synthesis of Octanoyl Azide

-

In a three-necked flask equipped with a stirrer and dropping funnel, dissolve sodium azide (NaN₃) in a minimal amount of water.

-

Add a solvent such as acetone to the flask and cool the mixture in an ice bath to 10-15°C.[14]

-

Slowly add a solution of octanoyl chloride in acetone to the stirred sodium azide slurry. Maintain the temperature below 15°C to control the exothermic reaction.[14]

-

After the addition is complete, continue stirring for 1-2 hours at low temperature.

-

Separate the organic layer containing the octanoyl azide. The successful formation of the acyl azide can be confirmed by FTIR spectroscopy, looking for a characteristic strong absorbance peak around 2135 cm⁻¹.[15]

-

-

Step 2: Thermal Rearrangement to n-Heptyl Isocyanate

-

Carefully add the organic solution of octanoyl azide to a flask containing a high-boiling inert solvent, such as toluene or benzene, pre-heated to 60-70°C.[14][15]

-

A vigorous evolution of nitrogen gas will be observed. Maintain the temperature until gas evolution ceases (typically 1-2 hours).[14]

-

The resulting solution contains n-heptyl isocyanate. The isocyanate can be isolated by fractional distillation under reduced pressure after removing the solvent.[14] The formation of the isocyanate group is confirmed by a strong IR absorbance band at 2250-2270 cm⁻¹.[15]

-

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[16][17]

Causality and Mechanism: Starting with octanamide, the reaction with bromine and a strong base (e.g., NaOH) first forms an N-bromoamide.[18] Subsequent deprotonation by the base generates an anion, which then rearranges: the heptyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form n-heptyl isocyanate.[17][19] In aqueous conditions, this isocyanate is typically hydrolyzed rapidly to a carbamic acid, which decarboxylates to yield heptylamine.[20] However, by carefully controlling the reaction conditions or using a non-aqueous medium, the isocyanate intermediate can be trapped or isolated.[17]

The Lossen Rearrangement

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives (typically O-acylated) into an isocyanate.[21][22]

Causality and Mechanism: The process begins with the activation of octanohydroxamic acid, for instance, by acylation of the hydroxyl group to create a good leaving group.[23] Treatment with a base deprotonates the nitrogen, forming an anion. This anion undergoes a concerted rearrangement, similar to the Hofmann and Curtius pathways, where the heptyl group migrates to the nitrogen, expelling a carboxylate anion as the leaving group to yield n-heptyl isocyanate.[23][24][25]

PART 3: Comparative Analysis and Data Summary

The choice of synthesis pathway depends heavily on the desired scale, available starting materials, and safety infrastructure. While the phosgene route is dominant industrially, rearrangement reactions offer superior safety profiles for laboratory settings.

| Synthesis Pathway | Starting Material | Key Reagents | Key Intermediate | Primary Advantages | Primary Disadvantages |

| Phosgenation | n-Heptylamine | Phosgene (COCl₂) | n-Heptylcarbamoyl chloride | High yield, scalable, well-established industrial process.[6] | Extreme toxicity of phosgene, corrosive HCl byproduct, high safety overhead.[4][5] |

| Curtius Rearrangement | Octanoic Acid (or derivative) | Sodium Azide (NaN₃), Heat | Octanoyl azide | Phosgene-free, clean reaction (N₂ byproduct), high functional group tolerance.[9][11] | Use of potentially explosive azides, requires careful handling. |

| Hofmann Rearrangement | Octanamide | Bromine (Br₂), Strong Base (e.g., NaOH) | N-Bromoamide | Avoids phosgene and azides. | Isocyanate is often an intermediate that hydrolyzes quickly; isolation can be challenging.[19][20] |

| Lossen Rearrangement | Octanohydroxamic Acid | Activating Agent (e.g., Ac₂O), Base | O-Acyl hydroxamate | Phosgene-free, mild conditions possible.[21][23] | Starting hydroxamic acids can be unstable or difficult to prepare.[23] |

PART 4: Safety, Handling, and Storage

n-Heptyl isocyanate is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is toxic if inhaled or swallowed, causes skin irritation and serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[26][27] Isocyanates are known sensitizers.[28]

-

Handling:

-

All work must be conducted in a well-ventilated chemical fume hood.[26][29]

-

Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[30][31]

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[29]

-

Keep away from incompatible materials, including water, acids, strong bases, alcohols, and amines, as these can cause vigorous and exothermic reactions.[26]

-

-

Storage:

References

- Grokipedia. Lossen rearrangement.

- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.

- Organic Chemistry Portal. Curtius Rearrangement.

- Wikipedia. Curtius rearrangement.

- Organic & Biomolecular Chemistry (RSC Publishing).

- Allen.

- TCI EUROPE N.V. Hofmann Rearrangement Reaction.

- Alfa Chemistry. Curtius Rearrangement.

- Unacademy.

- Wikipedia. Lossen rearrangement.

- Alfa Chemistry. Lossen Rearrangement.

- Wikipedia. Hofmann rearrangement.

- L.S.College, Muzaffarpur. (2020). Lossen rearrangement.

- Chemistry Steps. Hofmann Rearrangement.

- NROChemistry. Hofmann Rearrangement: Mechanism & Examples.

- Fisher Scientific. (2024).

- ACS Omega. (2024).

- PMC - PubMed Central - NIH.

- Lakeland Industries.

- Thermo Fisher Scientific. (2025).

- Safe Work Australia.

- Health and Safety Authority.

- Organic Syntheses Procedure. Isocyanic acid, p-nitrophenyl ester.

- Organic Syntheses Procedure. sodium azide.

- PubChem - NIH.

- National Institute of Standards and Technology.

- ResearchGate. (2025). Synthesis of new triisocyanate curatives 2,2-bis(isocyanatomethyl)propyl isocyanate and 4-(isocyanatomethyl)

- EPA. (2002).

- Tokyo Chemical Industry Co., Ltd.

- ResearchGate. (2024).

- ResearchGate. (2020).

Sources

- 1. n-Heptyl isocyanate | C8H15NO | CID 138341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Heptyl isocyanate [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Curtius Rearrangement [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 17. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 21. grokipedia.com [grokipedia.com]

- 22. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. What Is Lossen Rearrangement? [unacademy.com]

- 25. lscollege.ac.in [lscollege.ac.in]

- 26. fishersci.com [fishersci.com]

- 27. Heptyl Isocyanate | 4747-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 28. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 29. assets.thermofisher.com [assets.thermofisher.com]

- 30. lakeland.com [lakeland.com]

- 31. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Reactivity of the isocyanate group in n-Heptyl isocyanate

An In-Depth Technical Guide to the Reactivity of the Isocyanate Group in n-Heptyl Isocyanate

Abstract

The isocyanate functional group (-N=C=O) is a cornerstone of modern polymer and synthetic chemistry, prized for its high reactivity and versatility. This technical guide provides an in-depth exploration of the reactivity of this functional group within the context of n-heptyl isocyanate, an aliphatic isocyanate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction schemes to elucidate the underlying principles governing the compound's behavior. We will examine the electronic structure of the isocyanate group, its key reactions with a range of nucleophiles, the critical factors that modulate its reactivity—such as solvents and catalysts—and essential protocols for experimental work. This guide is structured to provide not just procedural knowledge, but a deep, field-proven understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

The Isocyanate Functional Group: An Electronic and Reactivity Overview